Oxidation Induction Time (OIT) in Polypropylene: 3‑Arylbenzofuran‑2‑one versus Phenol/Phosphite Baseline
3‑Arylbenzofuran‑2‑ones, when combined with hindered phenols and phosphites in a ternary system (DP101), extend the oxidation induction time (OIT) of bi‑axially oriented polypropylene (BOPP) relative to the conventional binary antioxidant system Irganox B225. Although this comparison is made at the formulation level rather than the single‑compound level, it provides class‑level evidence that the carbon‑centered radical‑scavenging mechanism of 3‑arylbenzofuran‑2‑ones delivers a measurable processing stability advantage [1].
| Evidence Dimension | Oxidation induction time (OIT) in BOPP |
|---|---|
| Target Compound Data | DP101 ternary antioxidant incorporating 3‑arylbenzofuran‑2‑one outperforms Irganox B225 |
| Comparator Or Baseline | Irganox B225 (binary phenol/phosphite system) |
| Quantified Difference | Superior oxidative stability; quantitative OIT values not disclosed in abstract |
| Conditions | Bi‑axially oriented polypropylene (BOPP); processing testing; ternary system vs. binary system |
Why This Matters
Polymer processors requiring extended high‑temperature oxidative stability can justify procurement of benzofuran‑2‑one‑based ternary stabilizer systems over conventional binary phenol/phosphite packages.
- [1] Dong, P.; Xi, X.; Qi, P. Role of 3‑Arylbenzofuranone in BOPP Stabilization. AIP Publishing, 2014. View Source
